molecular formula C22H12Br2ClNO4 B2934564 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-09-3

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2934564
CAS No.: 310451-09-3
M. Wt: 549.6
InChI Key: XJLWCXUVUMVHTP-UHFFFAOYSA-N
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Description

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 2-oxo-2H-chromene-3-carboxamide, is brominated at the 6 and 8 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Phenoxy Substitution: The brominated intermediate is then reacted with 4-(4-chlorophenoxy)aniline under basic conditions, such as using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF), to introduce the phenoxy group.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the bromine atoms.

Scientific Research Applications

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the effects of brominated and chlorinated phenoxy groups on biological systems.

    Chemical Biology: The compound is employed in the development of chemical probes to investigate protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms, along with the phenoxy group, contribute to its binding affinity and specificity. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-3-formylchromone: A related compound with similar bromine substitution but different functional groups.

    4,4’-Dibromobiphenyl: Another brominated compound with a biphenyl structure.

    Difenoconazole: A chlorinated phenoxy compound with fungicidal properties.

Uniqueness

6,8-Dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br2ClNO4/c23-13-9-12-10-18(22(28)30-20(12)19(24)11-13)21(27)26-15-3-7-17(8-4-15)29-16-5-1-14(25)2-6-16/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLWCXUVUMVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br2ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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